molecular formula C16H14BrN3O6 B11553815 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11553815
M. Wt: 424.20 g/mol
InChI Key: FKBDMJKWFUTMCW-QGMBQPNBSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-methoxyphenoxy group and a hydroxy-nitrophenylmethylidene group. Its molecular formula is C16H14BrN3O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 2-bromo-4-methoxyphenol with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 4-hydroxy-3-nitrobenzaldehyde under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, are applicable.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of a methoxy derivative.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Potentially inhibits specific enzymes involved in disease pathways.

    DNA Interaction: May intercalate with DNA, affecting its replication and transcription processes.

    Signal Transduction: Could modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research.

Properties

Molecular Formula

C16H14BrN3O6

Molecular Weight

424.20 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrN3O6/c1-25-11-3-5-15(12(17)7-11)26-9-16(22)19-18-8-10-2-4-14(21)13(6-10)20(23)24/h2-8,21H,9H2,1H3,(H,19,22)/b18-8+

InChI Key

FKBDMJKWFUTMCW-QGMBQPNBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-])Br

Origin of Product

United States

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